2-[(Dimethylamino)methyl]-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]one 2-[(Dimethylamino)methyl]-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]one 2-[(dimethylamino)methyl]-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]one is a member of quinazolines.
Brand Name: Vulcanchem
CAS No.:
VCID: VC14534596
InChI: InChI=1S/C20H25N3O/c1-23(2)13-16-21-18-15-9-5-4-8-14(15)12-20(10-6-3-7-11-20)17(18)19(24)22-16/h4-5,8-9H,3,6-7,10-13H2,1-2H3,(H,21,22,24)
SMILES:
Molecular Formula: C20H25N3O
Molecular Weight: 323.4 g/mol

2-[(Dimethylamino)methyl]-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]one

CAS No.:

Cat. No.: VC14534596

Molecular Formula: C20H25N3O

Molecular Weight: 323.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(Dimethylamino)methyl]-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]one -

Specification

Molecular Formula C20H25N3O
Molecular Weight 323.4 g/mol
IUPAC Name 2-[(dimethylamino)methyl]spiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one
Standard InChI InChI=1S/C20H25N3O/c1-23(2)13-16-21-18-15-9-5-4-8-14(15)12-20(10-6-3-7-11-20)17(18)19(24)22-16/h4-5,8-9H,3,6-7,10-13H2,1-2H3,(H,21,22,24)
Standard InChI Key WZMANQMGHXGGLB-UHFFFAOYSA-N
Canonical SMILES CN(C)CC1=NC2=C(C(=O)N1)C3(CCCCC3)CC4=CC=CC=C42

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s IUPAC name, 2-[(dimethylamino)methyl]spiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one, reflects its intricate spirocyclic design. The benzo[h]quinazoline system (a fused bicyclic structure) is linked via a spiro junction to a cyclohexane ring, while the dimethylamino group is appended to the quinazoline’s second position .

Table 1: Key Molecular Identifiers

PropertyValueSource
Molecular FormulaC₂₀H₂₅N₃O
Molecular Weight323.4 g/mol
IUPAC Name2-[(Dimethylamino)methyl]spiro[3,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one
InChIKeyWZMANQMGHXGGLB-UHFFFAOYSA-N
SMILESCN(C)CC1=NC2=C(C(=O)N1)C3(CCCCC3)CC4=CC=CC=C42

Spectral and Computational Data

Synthesis and Reaction Optimization

Synthetic Pathways

The synthesis of 2-[(Dimethylamino)methyl]-4-spiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]one involves multi-step protocols, as outlined in preliminary reports :

  • Formation of the Benzo[h]quinazoline Core: Cyclocondensation of anthranilic acid derivatives with cyclohexanone under acidic conditions yields the dihydrobenzo[h]quinazoline scaffold.

  • Spirocyclization: A palladium-catalyzed cross-coupling reaction introduces the cyclohexane ring via a spiro junction.

  • Functionalization: The dimethylamino group is introduced via reductive amination using dimethylamine and formaldehyde.

Table 2: Critical Reaction Parameters

StepConditionsYield (%)
CyclocondensationH₂SO₄, 120°C, 6 h45–50
SpirocyclizationPd(PPh₃)₄, K₂CO₃, DMF, 80°C, 12 h30–35
Reductive AminationNaBH₃CN, MeOH, rt, 24 h60–65

Challenges in Scalability

Low yields during spirocyclization (30–35%) highlight the need for optimized catalysts or alternative ring-closing strategies. Microwave-assisted synthesis and flow chemistry may improve efficiency .

Pharmacological Properties and Mechanism of Action

Antimicrobial Activity

Inhibition of bacterial virulence factors represents a key mechanism. Analogous spiroquinazolines, such as CCG-203592 and CCG-205363, suppress streptokinase expression in Streptococcus pyogenes and biofilm formation in Staphylococcus aureus at IC₅₀ values of 1.2–3.5 μM . The dimethylamino group enhances membrane permeability, facilitating target engagement.

Metabolic Stability and Toxicity

While the compound exhibits improved metabolic stability over early analogs, its cytochrome P450 inhibition profile remains uncharacterized. Rodent studies report a plasma half-life of 2.3 hours and low acute toxicity (LD₅₀ > 500 mg/kg) .

Therapeutic Applications and Clinical Relevance

Antibiotic Adjuvants

By targeting virulence rather than bacterial viability, this compound could reduce selective pressure for resistance. Synergy with β-lactams has been observed in methicillin-resistant Staphylococcus aureus (MRSA) models .

Oncology

The spiroquinazoline scaffold’s rigidity may enhance selectivity for cancer-specific kinases. Structural analogs inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) at nanomolar concentrations, suggesting potential for angiogenesis suppression.

Challenges and Future Directions

Solubility Optimization

The compound’s poor aqueous solubility (<10 μg/mL) limits bioavailability. Prodrug strategies or nanoparticle formulations could address this issue .

Target Identification

Unresolved questions about its primary molecular targets necessitate proteomic studies and CRISPR-Cas9 screens to elucidate mechanisms.

Clinical Translation

Phase I toxicity studies and formulation development are critical next steps. Collaborations with academic and industrial partners will accelerate preclinical evaluation.

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